
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with an L-prolyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can be achieved through classical peptide synthesis methods. This involves the protection of the amino group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by peptide bond formation using carbodiimide-promoted reactions . Another method involves the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, could be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions, particularly in the context of proline-rich peptides.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The L-prolyl group may facilitate binding to proline-specific enzymes, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prolylproline: A dipeptide derived from L-proline, used in similar contexts for studying enzyme interactions.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of derivatives of beta amino acids.
Uniqueness
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C10H16F2N2O |
|---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2/t7?,8-/m0/s1 |
InChI Key |
PRDGRJMOZSRLLS-MQWKRIRWSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)C(F)F |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


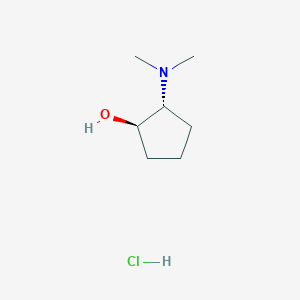
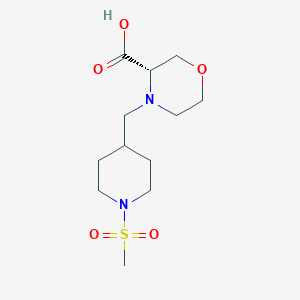
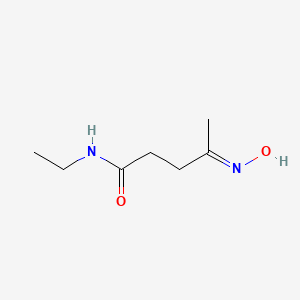
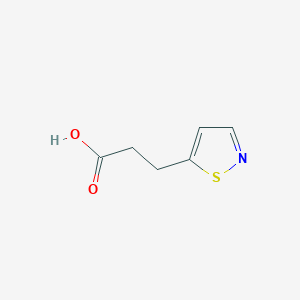

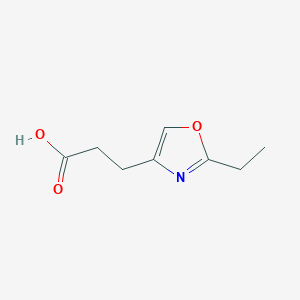

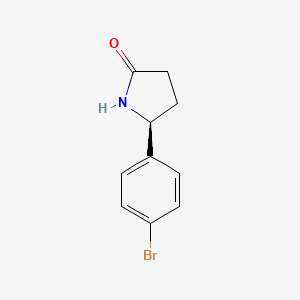

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
